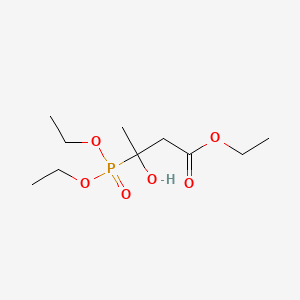![molecular formula C21H15FN2O5 B5000478 4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid](/img/structure/B5000478.png)
4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid, also known as FFAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mécanisme D'action
The mechanism of action of 4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of inflammation and cancer cell growth. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of certain bacteria and fungi. This compound has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid has several advantages for use in laboratory experiments, including its well-defined chemical structure and its ability to exhibit various biological activities. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid, including the development of new synthetic methods for its production, the investigation of its potential use in cancer therapy, and the exploration of its potential applications in other areas of scientific research. Further studies are also needed to fully understand its mechanism of action and to determine its potential toxicity and side effects.
Méthodes De Synthèse
The synthesis of 4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid involves the reaction of 4-aminobenzoic acid with 4-fluorocinnamic acid, followed by the addition of furoyl chloride and ammonia. The resulting compound is then purified through recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid has been studied extensively for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been shown to inhibit the growth of certain cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
4-[[(E)-3-(4-fluorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O5/c22-15-7-3-13(4-8-15)12-17(24-20(26)18-2-1-11-29-18)19(25)23-16-9-5-14(6-10-16)21(27)28/h1-12H,(H,23,25)(H,24,26)(H,27,28)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETJRGDFXSXKBV-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)F)/C(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-ethoxyphenoxy)ethoxy]-2,3,5-trimethylbenzene](/img/structure/B5000409.png)
![3-[2-(dibenzylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B5000416.png)

![3-allyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5000432.png)
![{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5000435.png)
![methyl 2-(4-bromobenzyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5000443.png)
![5-imino-6-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5000448.png)

![1-acetyl-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5000453.png)
![methyl 2-({2-methyl-3-[(4-phenylbutanoyl)amino]benzoyl}amino)benzoate](/img/structure/B5000459.png)
![ethyl 4-{[({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5000460.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-N-[3-(dimethylamino)propyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B5000470.png)

